(4-Methylphenyl)(2,4,6-trimethylphenyl)iodonium triflate
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Overview
Description
. This compound is notable for its utility in various chemical reactions, particularly in the field of organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methylphenyl)(2,4,6-trimethylphenyl)iodonium triflate typically involves the reaction of iodobenzene derivatives with trifluoromethanesulfonic acid (triflic acid) in the presence of an oxidizing agent . The reaction conditions often require a controlled environment to ensure the stability and purity of the product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
(4-Methylphenyl)(2,4,6-trimethylphenyl)iodonium triflate undergoes various types of chemical reactions, including:
Oxidation: The compound can participate in oxidation reactions, often facilitated by strong oxidizing agents.
Reduction: It can be reduced under specific conditions to yield different products.
Substitution: The compound is known for its role in substitution reactions, where it can act as a source of the aryl group.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include triflic acid, oxidizing agents like hydrogen peroxide, and reducing agents such as sodium borohydride . The reactions typically occur under controlled temperatures and may require inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions. For instance, in substitution reactions, the primary product is often an aryl-substituted compound.
Scientific Research Applications
(4-Methylphenyl)(2,4,6-trimethylphenyl)iodonium triflate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.
Biology: The compound can be utilized in the synthesis of biologically active molecules, aiding in the development of pharmaceuticals.
Medicine: Its role in the synthesis of complex organic molecules makes it valuable in medicinal chemistry for drug development.
Mechanism of Action
The mechanism by which (4-Methylphenyl)(2,4,6-trimethylphenyl)iodonium triflate exerts its effects involves the transfer of the aryl group to a substrate. This process is facilitated by the electrophilic nature of the iodonium ion, which can interact with nucleophiles to form new chemical bonds . The molecular targets and pathways involved are primarily related to the compound’s ability to act as an arylating agent.
Comparison with Similar Compounds
Similar Compounds
Diphenyliodonium triflate: Another iodonium compound with similar reactivity but different substituents.
(2-Bromophenyl)(2,4,6-trimethylphenyl)iodonium triflate: A brominated analogue with distinct chemical properties.
Uniqueness
(4-Methylphenyl)(2,4,6-trimethylphenyl)iodonium triflate is unique due to its specific substituents, which confer distinct reactivity and stability compared to other iodonium compounds. Its ability to participate in a wide range of chemical reactions makes it particularly valuable in synthetic chemistry.
Properties
IUPAC Name |
(4-methylphenyl)-(2,4,6-trimethylphenyl)iodanium;trifluoromethanesulfonate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18I.CHF3O3S/c1-11-5-7-15(8-6-11)17-16-13(3)9-12(2)10-14(16)4;2-1(3,4)8(5,6)7/h5-10H,1-4H3;(H,5,6,7)/q+1;/p-1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVLSSMIQFXWHII-UHFFFAOYSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)[I+]C2=C(C=C(C=C2C)C)C.C(F)(F)(F)S(=O)(=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18F3IO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00746456 |
Source
|
Record name | (4-Methylphenyl)(2,4,6-trimethylphenyl)iodanium trifluoromethanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00746456 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
486.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1204518-02-4 |
Source
|
Record name | (4-Methylphenyl)(2,4,6-trimethylphenyl)iodanium trifluoromethanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00746456 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (4-Methylphenyl)(2,4,6-trimethylphenyl)iodonium Trifluoromethanesulfonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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